molecular formula C14H20O B13800429 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- CAS No. 51556-30-0

1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl-

Cat. No.: B13800429
CAS No.: 51556-30-0
M. Wt: 204.31 g/mol
InChI Key: FYQORWFOIQDIHG-UHFFFAOYSA-N
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Description

The compound 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- (IUPAC name) is a branched-chain aromatic ketone characterized by a phenyl group at the C1 position, a ketone functional group at C1, and two alkyl substituents: a methyl group at C3 and an isopropyl group at C2 of the butanone backbone. Its molecular formula is C₁₄H₁₈O, with a molecular weight of 202.29 g/mol. The steric hindrance caused by the branched substituents distinguishes it from simpler phenyl ketones like butyrophenone (1-phenyl-1-butanone).

Properties

CAS No.

51556-30-0

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-methyl-1-phenyl-2-propan-2-ylbutan-1-one

InChI

InChI=1S/C14H20O/c1-10(2)13(11(3)4)14(15)12-8-6-5-7-9-12/h5-11,13H,1-4H3

InChI Key

FYQORWFOIQDIHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The preparation of 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- typically involves classical ketone synthesis strategies, including:

  • Friedel-Crafts Acylation:
    Aromatic ketones such as this compound can be synthesized via Friedel-Crafts acylation of benzene or substituted benzene derivatives with appropriate acid chlorides or anhydrides under Lewis acid catalysis (e.g., AlCl3). This method introduces the acyl group directly onto the aromatic ring, forming the phenyl ketone structure.

  • Aldol Condensation Followed by Reduction/Oxidation:
    Aldol condensation between acetophenone derivatives and branched aldehydes or ketones, followed by selective reduction or oxidation, can yield the branched ketone structure. The reaction proceeds via enolate intermediates and requires careful control of reaction conditions to avoid side products.

  • Use of Protected Intermediates and Ketal Formation:
    In complex synthetic routes, intermediates such as chloroketones or ketals are employed to protect reactive carbonyl groups during multi-step synthesis. For example, chloroketone intermediates can be converted into cyclic ketals, which then undergo substitution with nucleophiles to build the desired ketone structure.

Specific Industrial and Patent-Disclosed Processes

A patent (EP2371817A1) describes an improved process for preparing related phenylbutanone compounds with high purity and yield, which can be adapted for this compound:

  • Step 1: Reaction of a substituted phenyl compound (e.g., 4-(1,1-dimethylethyl)phenyl derivative) with a chloroketone intermediate to form the ketone structure.
  • Step 2: Use of cyclic ketal intermediates to protect the ketone during substitution reactions with piperidine derivatives or other nucleophiles.
  • Step 3: Isolation and purification of the free base form of the ketone by recrystallization from solvents such as ethanol or isopropanol, achieving purity >99.9% by HPLC.
  • Step 4: Formation of acid addition salts (e.g., toluenesulfonate, oxalate) to facilitate purification and isolation of pharmaceutical-grade material.

This process emphasizes scalability, cost-effectiveness, and technical simplicity, making it suitable for industrial production.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Aluminum chloride (AlCl3) for Friedel-Crafts Enhances electrophilic substitution on aromatic ring
Solvent Dichloromethane, chloroform, or acetonitrile Solvent choice affects solubility and reaction kinetics
Temperature 0°C to reflux (varies by step) Controlled to minimize side reactions
Reaction Time Several hours to days Longer times may require purification steps
Purification Recrystallization, distillation, chromatography Essential for removing residual starting materials

Optimization of these parameters is critical to maximize yield and purity, especially given the steric hindrance and sensitivity of the ketone functional group.

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC):
    Reverse-phase HPLC with acetonitrile-water mobile phase and acid modifiers (phosphoric or formic acid) is used for analysis and purification monitoring. Smaller particle size columns enable fast UPLC applications for rapid quality control.

  • Recrystallization:
    Ethanol or isopropanol solvents are preferred for recrystallization of the free base to achieve pharmaceutical purity levels. Seeding with pure crystals enhances crystal formation and purity.

  • Distillation:
    Vacuum distillation can be employed to isolate the crude ketone from reaction mixtures before further purification.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Advantages Challenges
Friedel-Crafts Acylation Benzene/phenyl derivative + acid chloride Direct acylation, well-established Requires Lewis acid, side reactions
Aldol Condensation Acetophenone + branched aldehyde + base Versatile, forms C-C bond Control of stereochemistry needed
Ketal Protection Route Chloroketone intermediates + nucleophiles Protects ketone, enables substitutions Multi-step, longer synthesis time
Recrystallization & Salt Formation Ethanol, isopropanol, acid salts High purity isolation Solvent selection critical

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-methylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Isopropyl-3-methylbutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-methylbutyrophenone involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can influence various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Butyrophenone (1-Phenyl-1-butanone)
  • Molecular Formula : C₁₀H₁₂O
  • Molecular Weight : 148.20 g/mol
  • Key Differences :
    • Lacks the branched substituents (methyl and isopropyl) present in the target compound.
    • Exhibits standard ketone reactivity (e.g., nucleophilic additions) with minimal steric hindrance .
    • Physical Properties : Boiling point = 245–246°C; Density = 0.988 g/cm³ .
(b) 1-(4-Hydroxy-3-Methylphenyl)-3-Methyl-2-(1-Methylethyl)-1-Butanone
  • Molecular Formula : C₁₅H₂₀O₂
  • Molecular Weight : 232.32 g/mol
  • Key Differences: Contains a hydroxyl group on the phenyl ring, enabling hydrogen bonding and increasing polarity. Melting point = 123–124.5°C, higher than non-hydroxylated analogs due to intermolecular H-bonding .
(c) 2-Butanone,1-(2-Methoxyphenyl)
  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Key Differences: Methoxy substituent on the phenyl ring elevates boiling point (256.9°C) compared to non-polar analogs. Increased electron density on the aromatic ring alters electrophilic substitution patterns .

Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Density (g/cm³) Notable Features
Target Compound C₁₄H₁₈O 202.29 ~280 (estimated) Not reported ~1.0 (estimated) High steric hindrance
Butyrophenone C₁₀H₁₂O 148.20 245–246 12–14 0.988 Linear chain, low steric bulk
1-(2-Methoxyphenyl)-2-butanone C₁₁H₁₄O₂ 178.23 256.9 Not reported 1.01 Methoxy enhances polarity
Hydroxy-Substituted Analog C₁₅H₂₀O₂ 232.32 Not reported 123–124.5 Not reported H-bonding elevates melting point

Biological Activity

1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- can be represented as follows:

  • Molecular Formula : C11H14O
  • Molecular Weight : 178.23 g/mol

This compound is characterized by a butanone backbone with additional methyl and phenyl groups, contributing to its unique properties.

Antimicrobial Properties

Research indicates that 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- exhibits significant antimicrobial activity. A study on the essential oil of fennel (Foeniculum vulgare), which contains this compound as a major constituent (19.411%), demonstrated its effectiveness against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial properties.

Bacterial Strain Inhibition Zone (mm) MIC (v/v)
Acinetobacter baumannii26 mm1/2000
Staphylococcus aureus20 mm1/10000
Escherichia coli0 mmResistant

These results indicate that the compound could serve as a natural antibacterial agent, particularly against resistant strains like A. baumannii .

The biological activities of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of butanones allows them to integrate into microbial membranes, leading to disruption and cell lysis.
  • Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in metabolic pathways of pathogens.
  • Signal Transduction Modulation : Potential effects on signaling pathways related to cell proliferation and apoptosis in cancer cells.

Case Studies

Several studies have explored the broader class of butanones for their biological activities:

  • Antimicrobial Efficacy : A study highlighted the strong antibacterial activity of fennel essential oil containing this compound against multiple strains of bacteria .
  • Cytotoxic Effects : Research on structurally related compounds has demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a need for further investigation into this specific butanone derivative .

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